molecular formula C18H21FN2O2S B11116179 1-[(3-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine

1-[(3-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine

Cat. No.: B11116179
M. Wt: 348.4 g/mol
InChI Key: WEXCABGQCZPIOR-UHFFFAOYSA-N
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Description

1-(3-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable alkylating agent.

    Introduction of the 3-fluorobenzenesulfonyl group: This step involves the sulfonylation of the piperazine core using 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-methylphenylmethyl group: This can be done by reacting the intermediate with 4-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzenesulfonyl)-4-[(4-methylphenyl)methyl]piperazine
  • 1-(3-Bromobenzenesulfonyl)-4-[(4-methylphenyl)methyl]piperazine
  • 1-(3-Methylbenzenesulfonyl)-4-[(4-methylphenyl)methyl]piperazine

Uniqueness

1-(3-FLUOROBENZENESULFONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for drug development.

Properties

Molecular Formula

C18H21FN2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2O2S/c1-15-5-7-16(8-6-15)14-20-9-11-21(12-10-20)24(22,23)18-4-2-3-17(19)13-18/h2-8,13H,9-12,14H2,1H3

InChI Key

WEXCABGQCZPIOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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